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Compound of Interest

Compound Name: h-89

Cat. No.: B1203008 Get Quote

An In-depth Examination of the Kinase Inhibitor H-89 and Its Polyspecific Interactions

H-89, a widely utilized isoquinolinesulfonamide compound, is commercially promoted as a

potent and selective inhibitor of Protein Kinase A (PKA). While it has been an invaluable tool in

dissecting PKA-mediated signaling pathways, a growing body of evidence reveals a more

complex pharmacological profile. This technical guide provides a comprehensive overview of

the off-target effects of H-89, offering critical insights for researchers, scientists, and drug

development professionals to ensure accurate interpretation of experimental results and to

leverage its polypharmacology for new therapeutic strategies.

Kinase Inhibition Profile: Beyond PKA
H-89 acts as an ATP-competitive inhibitor, and its effects are not limited to PKA. In vitro kinase

profiling has revealed its activity against a panel of other kinases, often with comparable or

even greater potency than for PKA itself.

Table 1: Kinase Inhibitory Potency of H-89
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Target Kinase IC50 (nM) On-Target/Off-Target

Protein Kinase A (PKA) 48 - 135[1][2] On-Target

Ribosomal S6 Kinase 1 (S6K1) 80[1][2] Off-Target

Mitogen- and Stress-activated

Kinase 1 (MSK1)
120[1][2] Off-Target

Rho-associated Coiled-coil

Kinase II (ROCKII)
270[1][2] Off-Target

Protein Kinase Bα (PKBα/Akt) 2600[2] Off-Target

MAPK-activated Protein

Kinase 1b (MAPKAP-K1b)
2800[2] Off-Target

Note: IC50 values can vary depending on the experimental conditions, such as ATP

concentration and substrate used.

The inhibition of kinases such as ROCK and S6K1 can have significant biological

consequences, and attributing cellular effects solely to PKA inhibition in the presence of H-89
requires careful validation with additional, more specific inhibitors or genetic approaches.

Non-Kinase Off-Target Interactions
Beyond the kinome, H-89 interacts with other classes of proteins, including G-protein coupled

receptors (GPCRs), ion channels, and intracellular pumps. These interactions can lead to

confounding effects and misinterpretation of experimental data.

Table 2: Non-Kinase Off-Target Binding Affinities of H-89
Target Ki (nM) Interaction Type

β1-Adrenergic Receptor ~350[3] Antagonist

β2-Adrenergic Receptor ~180[3] Antagonist
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Table 3: Non-Kinase Off-Target Inhibitory
Concentrations of H-89

Target IC50 / Kd Interaction Type

Voltage-gated Potassium (Kv)

Channels
Kd ≈ 1.02 µM[4] Direct Blockade

Sarcoplasmic Reticulum Ca2+-

ATPase (SERCA)
~7.2 - 8.1 µM[5] Direct Inhibition

Key Off-Target Signaling Pathways
The off-target activities of H-89 can significantly impact major signaling cascades.

Understanding these interactions is crucial for interpreting experimental outcomes.

Rho/ROCK Signaling Pathway
H-89 directly inhibits ROCKII, a key downstream effector of the small GTPase RhoA. This

pathway is a central regulator of the actin cytoskeleton, influencing cell morphology, adhesion,

and migration.
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Plasma Membrane

Cytosol

GPCR

RhoGEF

Extracellular Signal

RhoA-GDP
(inactive)

Activates

RhoA-GTP
(active)

GTP GAP

ROCK

Activates

LIMK

Phosphorylates

MLC-P

Inhibits

MLC

Phosphorylates

Cofilin
(inactive)

Phosphorylates
(inactivates)

Actin Stress Fibers

Dephosphorylates

Promotes
Contraction
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Upstream Signals

Cytosol

Growth Factors

PI3K

Amino Acids

mTORC1

Activates

Akt
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Rheb-GTP
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S6K1
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.
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